![molecular formula C18H19N5O B2369715 N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide CAS No. 920432-56-0](/img/structure/B2369715.png)
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrazole ring, possibly through a nucleophilic substitution or cycloaddition reaction. The phenyl and acetamide groups could be introduced through further substitution reactions.Molecular Structure Analysis
The structure of the compound could be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy , infrared (IR) spectroscopy , and mass spectrometry .Chemical Reactions Analysis
The reactivity of the compound would depend on the functional groups present. The tetrazole ring is known to be reactive, particularly towards protonation and alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound could be determined using various analytical techniques. For example, its solubility could be tested in various solvents , and its melting point could be determined .Aplicaciones Científicas De Investigación
Pharmacokinetics and Drug Efficacy
Research often focuses on understanding how specific compounds are metabolized in the body and their efficacy in treating diseases. For example, studies on intravenous paracetamol in elderly patients examine pharmacokinetics to optimize dosing and minimize risks (Liukas et al., 2011). Similarly, N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide may be studied for its pharmacokinetic properties to determine its potential as a therapeutic agent.
Chemosensitivity Testing
The application of chemosensitivity tests, such as the MTT assay, in selecting appropriate chemotherapy drugs for cancer treatment demonstrates how compounds are evaluated for their effectiveness in a clinical setting (Nakamura et al., 2006). This methodology could be relevant for testing N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide against various cancer cell lines to assess its therapeutic potential.
Biomarker Development
Research into identifying biomarkers for chemical exposure involves studying metabolites and their health implications, such as the work on S-(acetamidomethyl)mercapturic acid as a biomarker for N,N-dimethylacetamide exposure (Princivalle et al., 2010). N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide could be explored for its metabolites and potential as a biomarker in occupational health or environmental studies.
Cancer Research
Clinical trials on compounds like temozolomide for treating glioblastoma highlight the ongoing search for more effective cancer therapies (Quinn et al., 2003). Investigating N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide in this context could uncover new avenues for cancer treatment, focusing on its mechanism of action, efficacy, and safety profile.
Safety and Hazards
Propiedades
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-13-8-9-16(10-14(13)2)23-17(20-21-22-23)12-19-18(24)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZXYFKCHDQUEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.